N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide
Description
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide is a thiazolopyrimidine derivative featuring a cyclohexanecarboxamide substituent at the 6-position. Thiazolopyrimidine scaffolds are pharmacologically significant due to their structural similarity to purine bases, enabling interactions with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-9-11(13(19)17-7-8-20-14(17)15-9)16-12(18)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPYDZBXMMIGCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine with cyclohexanecarboxamide in the presence of a base such as pyridine . The reaction is usually carried out in a solvent like dioxane under reflux conditions for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine, leading to the formation of brominated derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium dithionite.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Bromine in an organic solvent.
Reduction: Sodium dithionite in an aqueous medium.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Brominated derivatives: Formed during oxidation reactions.
Reduced derivatives: Formed during reduction reactions.
Substituted derivatives: Formed during nucleophilic substitution reactions.
Scientific Research Applications
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an inhibitor of ribonuclease H (RNase H), which is a target for HIV therapy.
Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide involves its interaction with molecular targets such as RNase H. The compound binds to the active site of the enzyme, inhibiting its activity by coordinating with magnesium ions . This inhibition disrupts the enzyme’s function, which is crucial for the replication of HIV .
Comparison with Similar Compounds
Physicochemical and Crystallographic Properties
Crystal structure analyses (–14) reveal that thiazolopyrimidine derivatives often exhibit puckered pyrimidine rings and intermolecular hydrogen bonding. For example:
- Ethyl carboxylate analog (): The pyrimidine ring adopts a flattened boat conformation (deviation: 0.224 Å), with dihedral angles of 80.94° between the thiazolopyrimidine and benzene rings. C—H···O hydrogen bonds stabilize the crystal lattice .
- Target compound : While crystallographic data is unavailable, the cyclohexane group likely disrupts planar stacking, reducing crystallinity compared to aromatic analogs.
Table 2: Crystallographic Data for Selected Analogs
Biological Activity
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide is a heterocyclic compound belonging to the thiazolopyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its unique structure suggests diverse applications in pharmacology, including enzyme inhibition and interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 307.4 g/mol. The compound features a thiazolopyrimidine core, which is known for its bioactive properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁N₃O₂S |
| Molecular Weight | 307.4 g/mol |
| CAS Number | 941924-89-6 |
This compound acts primarily as a glutamate receptor antagonist . This mechanism suggests that it could modulate neurotransmission pathways, influencing processes such as learning and memory by inhibiting excitatory signals in the central nervous system .
Target Pathways
The compound's interaction with glutamate receptors implicates it in several key biochemical pathways:
- Neurotransmission Regulation : By antagonizing glutamate receptors, the compound may reduce excitotoxicity, which is linked to neurodegenerative diseases.
- Enzyme Inhibition : Preliminary studies suggest potential as an inhibitor for enzymes such as RNase H, which is relevant in HIV therapy.
Biological Activity
Research indicates that compounds within the thiazolopyrimidine family exhibit significant biological activities including antibacterial, antifungal, and antitumor properties. Specifically, derivatives similar to this compound have shown promising results against various pathogens.
Antimicrobial Activity
In vitro studies have demonstrated that related thiazolopyrimidine derivatives exhibit broad-spectrum antibacterial activity against strains such as Mycobacterium smegmatis. For instance, certain derivatives showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics like Rifampicin and Ciprofloxacin .
Case Studies and Research Findings
- Antibacterial Studies : A study evaluating various thiazolopyrimidine derivatives found that those with specific side chains exhibited enhanced antibacterial effects. Compounds containing an amido or imino linker were particularly potent against M. smegmatis, suggesting that structural modifications can significantly impact biological activity .
- Neuroprotective Effects : Research into glutamate receptor antagonists has highlighted their potential in neuroprotection. Compounds that inhibit these receptors can mitigate excitotoxic damage in neuronal cells, which is crucial for developing treatments for conditions such as Alzheimer's disease.
- Enzyme Inhibition : Investigations into the enzyme inhibition capabilities of thiazolopyrimidine derivatives suggest that modifications at specific positions on the molecule can enhance their efficacy as inhibitors for targets like RNase H. This could lead to advancements in antiviral therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
